

The Architecture of Palonosetron: A Technical Guide to its Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Palonosetron is a second-generation 5-HT3 receptor antagonist widely utilized for the prevention of chemotherapy-induced nausea and vomiting. Its distinct chemical architecture, characterized by a fused tricyclic ring system linked to a quinuclidine moiety, confers a higher binding affinity and a significantly longer plasma half-life compared to first-generation antagonists. This technical guide provides an in-depth exploration of the chemical structure of **palonosetron** and a detailed overview of its synthetic pathways. Key experimental protocols are outlined, and quantitative data are presented to offer a comprehensive resource for researchers and professionals in drug development.

Chemical Structure of Palonosetron

Palonosetron, chemically known as (3aS)-2-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one, is a structurally unique serotonin 5-HT3 receptor antagonist.[1] Its molecular formula is C19H24N2O, and it has a molecular weight of approximately 296.41 g/mol for the free base and 332.87 g/mol for the hydrochloride salt.[2][3]

The molecule possesses two chiral centers, leading to the possibility of four stereoisomers. However, the pharmacologically active form is the pure (S,S)-stereoisomer.[1][3] The structure is solid at room temperature and, as the hydrochloride salt, is readily soluble in water and propylene glycol, and slightly soluble in ethanol and isopropanol.[1]



Table 1: Chemical and Physical Properties of Palonosetron

Property	Value
IUPAC Name	(3aS)-2-[(3S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one[1]
Molecular Formula	C19H24N2O[4]
Molecular Weight	296.41 g/mol (free base), 332.87 g/mol (hydrochloride salt)[3]
Stereochemistry	(3aS, 3S)[1]
Physical State	Solid[1]
Solubility (HCl salt)	Freely soluble in water, soluble in propylene glycol, slightly soluble in ethanol and isopropanol[1]

Synthesis of Palonosetron

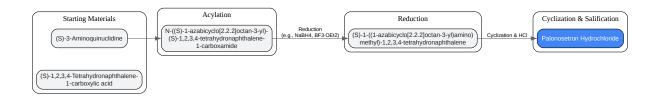
The synthesis of **palonosetron** has been approached through various routes, with a predominant method involving the coupling of two key chiral synthons: (S)-3-aminoquinuclidine and a derivative of (S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. The general synthetic strategy encompasses three main stages: acylation, reduction, and cyclization.

A common and efficient synthesis of **palonosetron** hydrochloride commences with the reaction between (S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and (S)-3-aminoquinuclidine. This pathway has been reported to achieve a total yield of 76%.[2][5][6]

Synthesis Pathway

The synthesis can be visualized as a three-step process starting from the key chiral intermediates.





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